molecular formula C38H58CaN4O10S2 B14095074 Calcium (S)-1-((S)-3-(((R)-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate

Calcium (S)-1-((S)-3-(((R)-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate

Cat. No.: B14095074
M. Wt: 835.1 g/mol
InChI Key: CUZMQPZYCDIHQL-YTYHDEPNSA-L
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Description

Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a cyclohexane carboxamide group, and a thioester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thioester linkage, and the attachment of the cyclohexane carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester linkage can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate
  • Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate

Uniqueness

Calcium (S)-1-((S)-3-((®-2-(cyclohexanecarboxamido)propanoyl)thio)-2-methylpropanoyl)pyrrolidine-2-carboxylate is unique due to its specific structural features, such as the combination of a pyrrolidine ring, a cyclohexane carboxamide group, and a thioester linkage

Properties

Molecular Formula

C38H58CaN4O10S2

Molecular Weight

835.1 g/mol

IUPAC Name

calcium;(2R)-1-[(2R)-3-[2-(cyclohexanecarbonylamino)propanoylsulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/2C19H30N2O5S.Ca/c2*1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h2*12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/q;;+2/p-2/t2*12-,13?,15+;/m00./s1

InChI Key

CUZMQPZYCDIHQL-YTYHDEPNSA-L

Isomeric SMILES

C[C@@H](CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@@H]2C(=O)[O-].C[C@@H](CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@@H]2C(=O)[O-].[Ca+2]

Canonical SMILES

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].[Ca+2]

Origin of Product

United States

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